molecular formula C15H24BNO2 B1335923 N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine CAS No. 878197-87-6

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

Cat. No. B1335923
M. Wt: 261.17 g/mol
InChI Key: SATLWVSJANHADH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, as discussed in the first paper, involves the substitution on ring B of the phenylthiophenyl core structure. Three derivatives were synthesized, with halogenation at the 5-position of the benzylamine moiety. These derivatives were prepared for positron emission tomography (PET) imaging studies related to the serotonin transporter (SERT). The synthesis involved methylation of monomethyl precursors with radio-labeled iodomethane, yielding radiochemical products suitable for in vivo evaluation .

Molecular Structure Analysis

The second paper provides insight into the molecular structure of a related compound, N,N′-dihydroxy-N,N′-dimethylmethanediamine, which was expected to react with phenylboronic acid to form a specific product. However, the reaction led to an unexpected product, and the crystal and molecular structure of the starting material was determined. The structure consists of hydrogen-bonded dimers with exact symmetry, which is significant in understanding the reactivity and interaction of such compounds with boronic acids .

Chemical Reactions Analysis

The reaction of N,N′-dihydroxy-N,N′-dimethylmethanediamine with phenylboronic acid, as mentioned in the second paper, did not yield the expected product, indicating a complex reactivity pattern that could be influenced by the presence of hydrogen bonding and the molecular structure of the reactants. This highlights the importance of understanding the underlying mechanisms of reactions involving dimethylamine derivatives and boronic acids .

Physical and Chemical Properties Analysis

The first paper provides information on the physical and chemical properties of the synthesized derivatives, particularly their affinity for the SERT. The derivatives exhibited high SERT affinity with low nanomolar Ki values, indicating their potential as imaging agents for mapping SERT in the human brain. The in vivo binding specificity was confirmed by displacement studies with citalopram, a potent SERT ligand. The physical properties, such as radiochemical yields and uptake in monkey brain regions, were also evaluated, demonstrating the derivatives' suitability for PET imaging .

The third paper does not directly contribute to the analysis of N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine but provides an example of a synthesis involving a dimethylamine derivative. The product was synthesized via a 1,3-dipolar cycloaddition reaction and characterized by NMR spectroscopy, elemental analysis, and mass spectrometry, which are important techniques for determining the structure and purity of such compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Conformational Analysis: The compound has been used in the synthesis of boric acid ester intermediates with benzene rings, confirmed through FTIR, NMR spectroscopy, and mass spectrometry. These compounds were further analyzed using X-ray diffraction and Density Functional Theory (DFT), showing consistency between DFT optimized molecular structures and crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).

Fluorescence Probes for Detection

  • Fluorescence Probes for Hydrogen Peroxide Detection: A series of boronate ester fluorescence probes incorporating this compound have been synthesized for detecting hydrogen peroxide (H2O2). These probes displayed various fluorescence responses towards H2O2, demonstrating the importance of an electron-withdrawing or electron-donating group in these systems (Lampard et al., 2018).

Enhanced Brightness in Nanoparticles

  • Emission-Tuned Nanoparticles: The compound has been used in the creation of heterodifunctional polyfluorenes for stable nanoparticles with bright fluorescence emission. These particles have shown quantum yields as high as 84% and their fluorescence brightness can be tuned to longer wavelengths by energy transfer to the perylene monoimide dye (Fischer et al., 2013).

Development of Novel Compounds

  • Synthesis of Novel 1,3-Dithiolane Compound: A novel compound involving this chemical was synthesized, indicating potential for diverse chemical applications. The structure of the novel compound was confirmed through NMR and X-ray diffraction analyses (Zhi-we, 2014).

Fluorescence Imaging and Photocytotoxicity

  • Near-Infrared Fluorescent Probe for Imaging: A novel near-infrared fluorescence probe incorporating the compound has been developed for imaging in living cells and zebrafish, demonstrating its utility in fluorescence off-on probe applications (Tian et al., 2017).

Safety And Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . Protective gloves, clothing, and eye/face protection should be used (P280). If on skin, wash with plenty of water (P302 + P352). If eye irritation persists, seek medical attention (P337 + P313) .

properties

IUPAC Name

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-12(8-10-13)11-17(5)6/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATLWVSJANHADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392691
Record name N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

CAS RN

878197-87-6
Record name N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (200 mg, 0.673 mmol) and aqueous Me2NH (4 mL) in THF (10 mL) was stirred at room temperature overnight. It was then concentrated under reduced pressure to give the title compound. MS (m/z): 262 (M+H)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W McCoull, S Boyd, MR Brown, M Coen… - Journal of Medicinal …, 2021 - ACS Publications
Inhibition of Mer and Axl kinases has been implicated as a potential way to improve the efficacy of current immuno-oncology therapeutics by restoring the innate immune response in the …
Number of citations: 10 pubs.acs.org
DM Klug, EM Mavrogiannaki, KC Forbes… - Journal of medicinal …, 2021 - ACS Publications
Neglected tropical diseases such as human African trypanosomiasis (HAT) are prevalent primarily in tropical climates and among populations living in poverty. Historically, the lack of …
Number of citations: 4 pubs.acs.org
CB Garmon - 2016 - search.proquest.com
At about the turn of this century the term “click” chemistry came into the common vernacular amongst chemists.“Click” is used to describe reactions that are “spring-loaded” and proceed …
Number of citations: 1 search.proquest.com
P Innocenti, KMJ Cheung, S Solanki, C Mas-Droux… - pstorage-acs-6854636.s3 …
Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity Page 1 S1 SUPPORTING INFORMATION Design of potent and …

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